molecular formula C12H17N3O B12567245 4-Diazonio-2-[2-(diethylamino)ethyl]phenolate CAS No. 185102-24-3

4-Diazonio-2-[2-(diethylamino)ethyl]phenolate

Cat. No.: B12567245
CAS No.: 185102-24-3
M. Wt: 219.28 g/mol
InChI Key: YOPRIDQXSFSBJB-UHFFFAOYSA-N
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Description

4-Diazonio-2-[2-(diethylamino)ethyl]phenolate is a chemical compound with the molecular formula C12H17N3O It is known for its unique structure, which includes a diazonium group and a phenolate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Diazonio-2-[2-(diethylamino)ethyl]phenolate typically involves the diazotization of 2-[2-(diethylamino)ethyl]aniline. This process includes the following steps:

    Diazotization: The primary amine group of 2-[2-(diethylamino)ethyl]aniline is converted to a diazonium salt using nitrous acid (HNO2) under acidic conditions.

    Phenolate Formation: The diazonium salt is then reacted with a phenol derivative to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the diazonium salt and its subsequent reaction with the phenol derivative.

Chemical Reactions Analysis

Types of Reactions

4-Diazonio-2-[2-(diethylamino)ethyl]phenolate undergoes various types of chemical reactions, including:

    Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, or amines.

    Coupling Reactions: The compound can participate in azo coupling reactions with phenols or aromatic amines to form azo compounds.

    Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium halides, sodium hydroxide, or primary amines are commonly used under mild to moderate conditions.

    Coupling Reactions: These reactions typically occur in the presence of a base, such as sodium hydroxide, and are carried out at low temperatures to prevent decomposition of the diazonium salt.

    Reduction Reactions: Reducing agents like sodium borohydride or stannous chloride are used under acidic conditions.

Major Products Formed

    Substitution Reactions: Products include halogenated, hydroxylated, or aminated derivatives of the original compound.

    Coupling Reactions: Azo compounds with various substituents on the aromatic ring.

    Reduction Reactions: The corresponding amine derivative of the original compound.

Scientific Research Applications

4-Diazonio-2-[2-(diethylamino)ethyl]phenolate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of azo dyes and other aromatic compounds.

    Biology: Investigated for its potential use in labeling and detecting biomolecules due to its reactivity with nucleophiles.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Diazonio-2-[2-(diethylamino)ethyl]phenolate involves its reactivity with nucleophiles. The diazonium group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various substituted products. The phenolate group can also participate in reactions, further diversifying the compound’s reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Diazonio-2-[2-(dimethylamino)ethyl]phenolate
  • 4-Diazonio-2-[2-(diethylamino)propyl]phenolate
  • 4-Diazonio-2-[2-(diethylamino)butyl]phenolate

Uniqueness

4-Diazonio-2-[2-(diethylamino)ethyl]phenolate is unique due to its specific combination of a diazonium group and a phenolate group, which imparts distinct reactivity and potential applications. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various synthetic and industrial processes.

Properties

CAS No.

185102-24-3

Molecular Formula

C12H17N3O

Molecular Weight

219.28 g/mol

IUPAC Name

4-diazonio-2-[2-(diethylamino)ethyl]phenolate

InChI

InChI=1S/C12H17N3O/c1-3-15(4-2)8-7-10-9-11(14-13)5-6-12(10)16/h5-6,9H,3-4,7-8H2,1-2H3

InChI Key

YOPRIDQXSFSBJB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCC1=C(C=CC(=C1)[N+]#N)[O-]

Origin of Product

United States

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